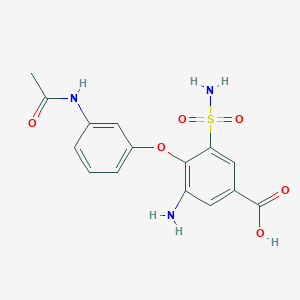![molecular formula C32H22N2O2 B14655302 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) CAS No. 40875-48-7](/img/structure/B14655302.png)
2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) is an organic compound with the molecular formula C28H18N2O2. It is known for its unique structure, which includes two oxazole rings connected by an ethene-1,2-diyl bridge and phenylene groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) typically involves the condensation of appropriate benzoxazole derivatives with ethene-1,2-diyl-bridged phenylene compounds. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve mechanosynthesis, which reduces synthesis time and solvent consumption. This method involves grinding the reactants together in a ball mill, which promotes the reaction through mechanical energy .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce various functional groups into the phenyl rings .
Applications De Recherche Scientifique
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins such as caspase 3, NF-KAPPA-B, and P53, which are involved in cell apoptosis and inflammation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-methyl-1,3-benzoxazole): This compound has a similar structure but with methyl groups instead of phenyl groups.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Another structurally related compound with different functional groups.
2,2’-[4,4’-Biphenyldiyldi(E)-2,1-ethenediyl]dibenzenesulfonic acid: This compound features a biphenyl structure with sulfonic acid groups.
Uniqueness
What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) apart is its unique combination of oxazole rings and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .
Propriétés
Numéro CAS |
40875-48-7 |
|---|---|
Formule moléculaire |
C32H22N2O2 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
5-phenyl-2-[4-[2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C32H22N2O2/c1-3-7-25(8-4-1)29-21-33-31(35-29)27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)32-34-22-30(36-32)26-9-5-2-6-10-26/h1-22H |
Clé InChI |
DSAJRRHYNFSGSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC=C(O5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
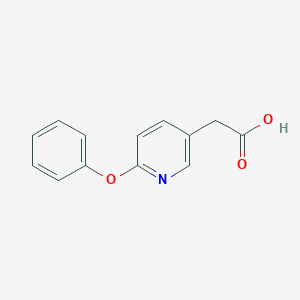
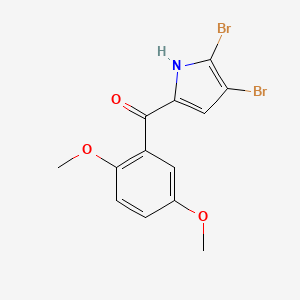
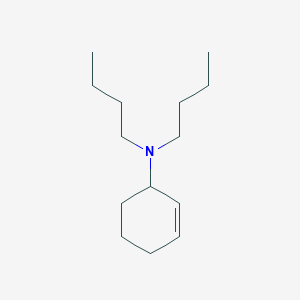
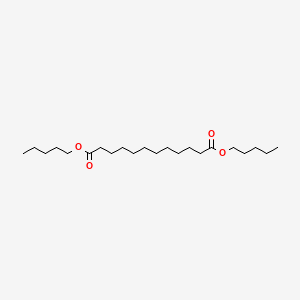

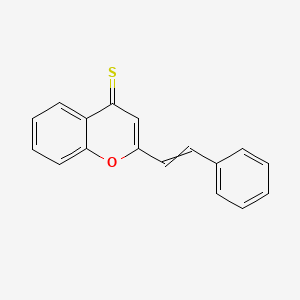
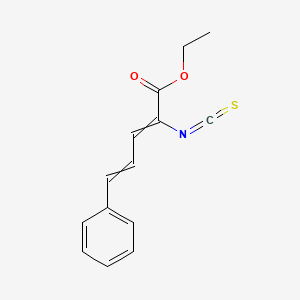
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

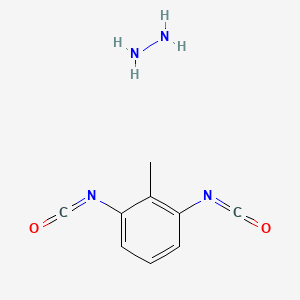

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
